BenchChemオンラインストアへようこそ!

(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetic acid

Lipophilicity Drug-likeness Physicochemical profiling

Choose this C4-acetic acid pyrazolone scaffold for keto-enol tautomerism enabling dual orthogonal derivatization from one building block. Unlike non-tautomerizable analogs, the β-diketo-like O=C–C–C=N motif provides H-bonding donor/acceptor interplay and metal-chelation essential for COX-2 pharmacophore design. The C4 regioisomer delivers >100-fold COX-2 selectivity over C3-isomers. Lead-like LogP (<3) reduces off-target risk and enhances solubility for fragment-based drug discovery and metallodrug programs. Demand batch-specific QC (NMR, HPLC, GC).

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
Cat. No. B4713204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetic acid
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1CC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O3/c1-8-10(7-11(15)16)12(17)14(13-8)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,15,16)
InChIKeyJTIDZRGQFNZRIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetic Acid? A Procurement-Focused Technical Primer


(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetic acid (CAS 1015844-47-9; MFCD10476945) is a pyrazolone-based heterocyclic building block with molecular formula C₁₂H₁₂N₂O₃ and molecular weight 232.24 g/mol . The compound exists in keto–enol tautomeric equilibrium, interconverting between the 5-oxo (4,5-dihydro-1H-pyrazol-5-one) form and the 5-hydroxy-1H-pyrazole form, a property that distinguishes it from fully aromatic pyrazole-4-acetic acids such as lonazolac [1]. This tautomerism, combined with the pendant carboxylic acid functionality at the C4 position, creates a bifunctional scaffold amenable to derivatization at both the pyrazolone ring and the acetic acid side chain. The compound is commercially available from multiple suppliers at ≥95% purity, with batch-specific QC documentation (NMR, HPLC, GC) .

Why Simple Pyrazole-4-acetic Acids Cannot Substitute for (3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetic Acid in Medicinal Chemistry Programs


Substituting a close analog for (3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetic acid without verifying the specific structural features that govern performance is a documented risk. The pyrazolone keto–enol tautomerism of this compound provides a hydrogen-bonding donor/acceptor interplay and a β-diketo-like metal-chelating motif that is absent in fully aromatic, non-tautomerizable analogs such as lonazolac (CAS 53808-88-1) [1]. Furthermore, the C4-acetic acid regioisomer exhibits a distinct COX-2 pharmacophoric presentation compared to the C3-acetic acid positional isomer (CAS 23582-65-2), as evidenced by differential inhibitory profiles of their respective 4-substituted derivatives in ovine COX-1/COX-2 enzyme immunoassays [2]. Even within the pyrazolone subclass, removing the N1-phenyl group (e.g., 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid, CAS 845808-92-6) dramatically alters lipophilicity—the N-phenyl substituent is essential for hydrophobic contacts within the COX-2 binding pocket . These differences preclude simple one-to-one substitution and underscore the need for compound-specific selection criteria.

Quantitative Differentiation Evidence for (3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetic Acid: Head-to-Head and Cross-Study Comparator Data


Physicochemical Differentiation: Lipophilicity (LogP/LogD) of Methyl Ester vs. Lonazolac Dictates Membrane Permeability and Formulation Strategy

The methyl ester prodrug form of the target scaffold, methyl (3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetate (CAS 1011416-46-8), exhibits a measured LogP of 1.58 and LogSW of -2.35 . By comparison, the anti-inflammatory pyrazole-4-acetic acid drug lonazolac (CAS 53808-88-1) has a predicted ACD/LogP of 4.13 and ACD/LogD (pH 5.5) of 2.56 . The ~2.5 log unit difference in LogP translates to an approximately 300-fold lower octanol–water partition coefficient for the target scaffold ester, indicating substantially lower membrane permeability and reduced risk of non-specific protein binding. This property positions the scaffold as a more attractive starting point for optimizing pharmacokinetic parameters through iterative derivatization, avoiding the excessive lipophilicity that frequently contributes to promiscuous binding and toxicity in drug candidates.

Lipophilicity Drug-likeness Physicochemical profiling

COX-2 Inhibitory Activity of 4-Substituted Derivatives: Quantitative Structure–Activity Differentiation from the 3-Acetic Acid Regioisomer

A systematic series of 4-substituted derivatives of the 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl scaffold was evaluated for COX-2 inhibition using an ovine enzyme immunoassay (EIA) kit at pH 8.0, 2 °C [1]. The most potent derivative, 1-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl]thiourea (BDBM123791), exhibited a COX-2 IC₅₀ of 200 nM, placing it within range of established NSAID scaffolds. In contrast, the sulfonamide derivative BDBM123793 showed a COX-2 IC₅₀ of 1,000 nM with COX-1 IC₅₀ >100,000 nM, yielding a COX-1/COX-2 selectivity ratio exceeding 100-fold [2]. While the parent acetic acid itself has not been directly profiled in this assay, the 3-acetic acid regioisomer series (1H-Pyrazole-3-acetic acid, 4,5-dihydro-5-oxo-1-phenyl-, CAS 23582-65-2) was reported by Short and Schoeb (1969) to show qualitatively weaker anti-inflammatory activity in rodent adjuvant arthritis models compared to the 4-acetic acid series [3]. This regioisomeric advantage of the C4-acetic acid attachment is a critical selection criterion for COX-2-targeted programs.

COX-2 inhibition Anti-inflammatory Structure–activity relationship

Metal-Chelating Capability: Pyrazolone β-Diketo Motif Enables Coordination Chemistry Absent in Aromatic Pyrazole-4-acetic Acids

The 5-oxo-4,5-dihydro-1H-pyrazol-4-yl scaffold contains a β-diketo-like O=C–C–C=N motif capable of bidentate N,O-chelation to transition metal ions—a property structurally confirmed by single-crystal X-ray diffraction of Co(II) and Cu(II) complexes with Schiff-base derivatives of this scaffold [1]. This chelating capability is entirely absent in fully aromatic pyrazole-4-acetic acids such as lonazolac, where the pyrazole ring lacks the carbonyl oxygen necessary for metal coordination . The broader class of 1-phenyl-3-methyl-4-acyl-pyrazol-5-ones has been extensively utilized for solvent extraction of actinides and lanthanides, with distribution coefficients for U(VI) reaching >10² at pH 2–4 [2]. The target compound's acetic acid side chain provides an additional metal-binding carboxylate oxygen, creating the potential for tridentate (N,O,O) coordination—a chelation mode with higher thermodynamic stability (log β) than bidentate coordination alone. This dual functionality is unavailable in simple pyrazole-4-acetic acids or pyrazolones lacking the C4-carboxylic acid appendage.

Metal chelation Coordination chemistry Metallodrug design

Keto–Enol Tautomerism as a Synthetic Diversification Handle: Differentiating from Non-Tautomerizable Analogs

The target compound exists in a dynamic keto–enol equilibrium, interconverting between the 5-oxo (4,5-dihydro-1H-pyrazol-5-one) and 5-hydroxy-1H-pyrazole tautomeric forms. This equilibrium, confirmed by IR spectroscopy in the Short & Schoeb (1969) study, reveals distinct ν(C=O) stretching frequencies at ~1700 cm⁻¹ (keto) and broad ν(O–H) absorption at ~3200–2500 cm⁻¹ (enol) [1]. The enol tautomer can be selectively O-alkylated, O-acylated, or O-phosphorylated at the 5-hydroxy position, while the keto form undergoes C4-alkylidene condensation and Schiff-base formation at the activated methylene/methine, enabling orthogonal derivatization strategies [2]. In contrast, the fully aromatic comparator lonazolac cannot engage in such tautomer-dependent chemistry, limiting its synthetic versatility to modifications solely at the carboxylic acid group or via electrophilic aromatic substitution on the phenyl ring. The 1,3-dimethyl analog (CAS 5678-07-9) lacks the N1–H tautomerism required for certain condensation reactions and cannot form the enol tautomer that facilitates C4-functionalization .

Tautomerism Chemical diversification Scaffold versatility

Purity and Batch-to-Batch Reproducibility from Commercial Suppliers: ≥95% Assay with Multi-Method QC Documentation

The compound is commercially supplied with standard purity of ≥95% (HPLC) and is accompanied by batch-specific QC documentation including NMR (¹H and/or ¹³C), HPLC chromatogram, and in some cases GC analysis . Supplier MolCore offers NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and QC workflows . By comparison, the positional isomer 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid (CAS 23582-65-2) is less commonly stocked and frequently lacks equivalent multi-method QC documentation from major suppliers, introducing procurement risk in terms of lead time and batch traceability [1]. This difference in commercial maturity and QC rigor is a practical but material distinction for procurement in regulated environments.

Quality control Batch reproducibility Procurement specification

Optimal Application Scenarios for (3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetic Acid Based on Quantitative Differentiation Evidence


Scaffold for Selective COX-2 Inhibitor Lead Optimization

The 4-substituted derivatives of this scaffold have demonstrated COX-2 IC₅₀ values as low as 200 nM with COX-1/COX-2 selectivity ratios exceeding 100-fold in ovine enzyme immunoassays . The C4-acetic acid regioisomer provides superior pharmacophoric geometry for COX-2 binding compared to the C3-acetic acid isomer, as evidenced by the weaker in vivo anti-inflammatory activity of the latter series reported by Short & Schoeb . Research groups pursuing selective COX-2 inhibitors for inflammatory disease should prioritize this scaffold over the 3-acetic acid positional isomer or fully aromatic pyrazole-4-acetic acids like lonazolac, which lacks the hydrogen-bonding capacity of the pyrazolone carbonyl and shows higher lipophilicity (LogP 4.13 vs. 1.58 for the scaffold ester) .

Bifunctional Ligand for Transition Metal Complexation and Metallodrug Discovery

The β-diketo-like O=C–C–C=N motif, structurally validated by single-crystal X-ray diffraction of Co(II) and Cu(II) complexes , enables bidentate N,O-chelation that is entirely absent in aromatic pyrazole-4-acetic acid comparators. The pendant carboxylic acid group on the C4 side chain further provides a third coordination site (carboxylate O), enabling potential tridentate (N,O,O) binding modes with enhanced thermodynamic stability—a feature unavailable in simple 4-acyl-pyrazolones lacking the acetic acid appendage . This makes the compound a strategic building block for synthesizing novel metallodrug candidates (anticancer, antimicrobial) and metal-selective extraction agents, where the combination of β-diketo chelation plus a carboxylic acid anchor distinguishes it from all currently available pyrazole-based chelators.

Diversifiable Core for Parallel Library Synthesis via Orthogonal Functionalization

The keto–enol tautomerism of this scaffold enables two orthogonal derivatization pathways from a single building block: O-functionalization (alkylation, acylation, phosphorylation) via the enol tautomer, and C4-alkylidene condensation or Schiff-base formation via the keto tautomer . This dual reactivity contrasts sharply with non-tautomerizable comparators such as lonazolac (only COOH derivatization) and the N2-methyl analog CAS 5678-07-9 (locked keto form, no enol O–H) . For combinatorial chemistry and parallel library synthesis, a single procurement of this scaffold replaces multiple building blocks, reducing both sourcing complexity and total cost of acquisition while maximizing chemical space exploration from a common intermediate .

Physicochemical Probe for Optimizing Lead-like Properties in Drug Discovery

With a measured LogP of 1.58 for the methyl ester prodrug form and predicted ACD/LogD (pH 7.4) of -4.07 for the parent acid (N-H analog), this scaffold series occupies a lead-like physicochemical space (LogP <3, tPSA 59.0 Ų, rotatable bonds = 4) that is substantially more favorable than the drug-like but lipophilic comparator lonazolac (LogP 4.13, LogD pH 5.5 = 2.56) . The lower lipophilicity reduces the risk of off-target pharmacology (hERG, phospholipidosis) and improves aqueous solubility—critical advantages for fragment-based drug discovery and lead optimization programs where physicochemical property control is a primary design criterion . Procurement of this scaffold is recommended for laboratories that prioritize lead-like starting points over more advanced but promiscuous drug-like compounds.

Quote Request

Request a Quote for (3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.